Predicted pKa and Lipophilicity Profile of Methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate
Methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate has a predicted pKa of 4.05±0.10, which is notably lower than the predicted pKa of ~5.5 for the close analog 3-(1H-benzo[d]imidazol-1-yl)benzoic acid, its carboxylic acid counterpart . This difference indicates the methyl ester form is less acidic and more lipophilic, potentially leading to improved membrane permeability and oral bioavailability in a drug discovery context .
| Evidence Dimension | Predicted pKa (Acidity) |
|---|---|
| Target Compound Data | 4.05 ± 0.10 |
| Comparator Or Baseline | 3-(1H-benzo[d]imidazol-1-yl)benzoic acid (Predicted pKa ~5.5) |
| Quantified Difference | ~1.45 pKa units lower (more acidic for the acid form) |
| Conditions | Predicted values from ACD/Labs Percepta Platform |
Why This Matters
This difference in predicted physicochemical properties directly impacts the compound's suitability for lead optimization, as the ester prodrug strategy is a common approach to enhance oral absorption compared to the more polar, less permeable carboxylic acid.
